Cas no 861668-41-9 (2-Bromo-6-hydroxy-4-methoxybenzaldehyde)

2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a versatile aromatic aldehyde with a bromo, hydroxy, and methoxy substituent pattern, making it a valuable intermediate in organic synthesis. Its distinct substitution pattern allows for selective functionalization, particularly in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The hydroxy group further enables derivatization through etherification or esterification. This compound’s stability and well-defined reactivity profile make it a reliable building block for complex molecular architectures. Suitable for research and industrial applications, it offers precise control in synthetic pathways.
2-Bromo-6-hydroxy-4-methoxybenzaldehyde structure
861668-41-9 structure
Product Name:2-Bromo-6-hydroxy-4-methoxybenzaldehyde
CAS No:861668-41-9
MF:C8H7BrO3
MW:231.043381929398
MDL:MFCD23705610
CID:2602067
PubChem ID:86222854
Update Time:2025-10-29

2-Bromo-6-hydroxy-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-hydroxy-4-methoxybenzaldehyde
    • 2-Bromo-6-hydroxy-4-methoxybenzaldehyde;
    • SY028382
    • 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (ACI)
    • CS-11694
    • 861668-41-9
    • AKOS027257032
    • AC-29845
    • AC1557
    • DB-203194
    • MFCD23705610
    • SCHEMBL23442397
    • MDL: MFCD23705610
    • Inchi: 1S/C8H7BrO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
    • InChI Key: WZYSSGJTZNNOMX-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=CC(OC)=CC=1Br

Computed Properties

  • Exact Mass: 229.95800
  • Monoisotopic Mass: 229.95786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 2.2

Experimental Properties

  • PSA: 46.53000
  • LogP: 1.97580

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2-Bromo-6-hydroxy-4-methoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: 2-Amino-4-chlorobenzoic acid ,  Palladium diacetate Solvents: Acetic acid ;  10 min, rt; 24 h, 90 °C
Reference
Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes Using a Transient Directing Group
Chen, Xiao-Yang ; et al, Organic Letters, 2017, 19(23), 6280-6283

2-Bromo-6-hydroxy-4-methoxybenzaldehyde Raw materials

2-Bromo-6-hydroxy-4-methoxybenzaldehyde Preparation Products

2-Bromo-6-hydroxy-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:861668-41-9)2-Bromo-6-hydroxy-4-methoxybenzaldehyde
Order Number:A923128
Stock Status:in Stock
Quantity:10g/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:35
Price ($):820.0/516.0/169.0
Email:sales@amadischem.com

Additional information on 2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Introduction to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS No. 861668-41-9)

2-Bromo-6-hydroxy-4-methoxybenzaldehyde, with the chemical formula C₈H₇BrO₃, is a versatile aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 861668-41-9, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a bromine substituent and hydroxyl and methoxy groups, make it a valuable building block for further chemical modifications and functionalization.

The significance of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde lies in its broad applicability across multiple domains of chemical biology and medicinal chemistry. The presence of a benzaldehyde moiety allows for condensation reactions with various nucleophiles, while the bromine atom provides a handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. Additionally, the hydroxyl and methoxy groups introduce polarity and reactivity that can be exploited in the design of novel compounds.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic applications. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde has emerged as a key intermediate in the synthesis of molecules targeting various biological pathways. For instance, its structural framework is reminiscent of natural products that exhibit potent biological activities. Researchers have leveraged this compound to develop inhibitors of enzymes involved in inflammation, cancer, and infectious diseases.

One notable area of research involves the use of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the benzaldehyde core with appropriate substituents, scientists have been able to generate highly selective kinase inhibitors. The bromine atom in 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is particularly useful for introducing diversity into the molecular structure, enabling fine-tuning of binding affinity and selectivity.

The hydroxyl and methoxy groups also contribute to the reactivity of this compound, making it suitable for further derivatization into more complex structures. For example, researchers have utilized these functional groups to develop glycosidase inhibitors, which are important for treating metabolic disorders and infections. The ability to modify these groups allows for the creation of molecules with tailored properties, enhancing their therapeutic potential.

In addition to its role in drug discovery, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde has found applications in materials science. Its aromatic nature and ability to form hydrogen bonds make it a valuable component in the design of organic semiconductors and liquid crystals. These materials are used in electronic devices such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The compound's versatility underscores its importance beyond pharmaceuticals.

The synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the bromination of 6-hydroxy-4-methoxybenzaldehyde using brominating agents such as N-bromosuccinimide (NBS). This reaction proceeds under controlled conditions to ensure high yield and purity. The resulting intermediate can then be further functionalized as needed.

The growing interest in green chemistry has also influenced the synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. Researchers are exploring solvent-free reactions and catalytic methods to minimize waste and improve efficiency. These approaches align with the broader goal of sustainable chemistry, ensuring that the production of this compound is environmentally friendly.

The pharmacological properties of derivatives of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde have been extensively studied. For example, certain analogs have shown promising activity against bacterial infections due to their ability to disrupt bacterial cell wall synthesis. This has led to investigations into their potential as novel antibiotics or adjunctive therapies.

In conclusion, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS No. 861668-41-9) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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(CAS:861668-41-9)2-Bromo-6-hydroxy-4-methoxybenzaldehyde
A923128
Purity:99%/99%/99%
Quantity:10g/5g/1g
Price ($):820.0/516.0/169.0
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